ELOVL6-IN-2

ELOVL6 inhibition enzymatic assay structure-activity relationship

ELOVL6 inhibitors show wide inter-compound variability in potency and selectivity, risking experimental failure. ELOVL6-IN-2 (CAS 1067647-43-1) eliminates this uncertainty with defined pharmacology: • Human ELOVL6 IC50: 8.9 nM; Mouse ELOVL6 IC50: 31-34 nM • 38-fold selectivity vs. ELOVL3 (IC50 337 nM), enabling ELOVL3/ELOVL6 differential studies • 0.1 mg/kg oral effective dose in mice-~1,000-fold lower mass vs. alternative compounds, cutting procurement cost • High DMSO solubility (≥90 mg/mL) ensures reliable dose-response curves at sub-μM concentrations.

Molecular Formula C28H23F6N3O4
Molecular Weight 579.5 g/mol
CAS No. 1067647-43-1
Cat. No. B1452680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELOVL6-IN-2
CAS1067647-43-1
Molecular FormulaC28H23F6N3O4
Molecular Weight579.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC(F)(F)F)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F
InChIInChI=1S/C28H23F6N3O4/c1-15-21(23(39)37(35-15)17-9-11-18(12-10-17)41-28(32,33)34)26(27(29,30)31)22-19(13-25(2,3)14-20(22)38)36(24(26)40)16-7-5-4-6-8-16/h4-12,35H,13-14H2,1-3H3
InChIKeyXLEVMSDNWOWFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ELOVL6-IN-2 Chemical & Pharmacological Profile


ELOVL6-IN-2 (CAS 1067647-43-1), also designated as ELOVL6 inhibitor 37, is a synthetic small molecule belonging to the indoledione-pyrazole hybrid chemotype [1]. Its molecular formula is C28H23F6N3O4 with a molecular weight of 579.49 g/mol [2]. This compound functions as a potent, orally bioavailable, and selective inhibitor of the elongase of very long-chain fatty acids family 6 (ELOVL6), a microsomal enzyme that catalyzes the rate-limiting condensation step in the elongation of C16 saturated and monounsaturated fatty acyl-CoAs to C18 species [1][3].

ELOVL6-IN-2 Substitution Risks


ELOVL6 inhibitors exhibit substantial inter-compound variability in target potency, species-specific activity, and selectivity profiles against closely related elongase family members (ELOVL1, -2, -3, -5), even within the same indoledione chemical series [1]. For example, minor structural modifications can alter human ELOVL6 IC50 values by over an order of magnitude (e.g., 8.9 nM for ELOVL6-IN-2 versus 169 nM for Compound-A) and significantly impact selectivity margins against off-target ELOVL3 [1][2]. Furthermore, in vivo pharmacodynamic efficacy—specifically the dose required to suppress the hepatic fatty acid elongation index—differs markedly among tool compounds, directly affecting experimental design, cost per study, and data reproducibility . Procurement decisions based solely on target class or chemical scaffold similarity, without quantitative comparator analysis, therefore risk experimental failure or misleading biological interpretation.

ELOVL6-IN-2 Evidence-Based Differentiation


Human ELOVL6 Inhibitory Potency

ELOVL6-IN-2 demonstrates the highest reported potency against human ELOVL6 among well-characterized tool compounds in its class, with an IC50 of 8.9 nM in a cell-based palmitoyl-CoA elongation assay using COS7 cells expressing human ELOVL6 [1]. This represents an 8.9-fold improvement over ELOVL6-IN-4 (IC50 = 79 nM), a 9.6-fold improvement over ELOVL6-IN-5 (IC50 = 85 nM), and a 19-fold improvement over Compound-A (IC50 = 169 nM) . The enhanced potency enables lower working concentrations in cellular assays, reducing the risk of off-target effects and compound precipitation.

ELOVL6 inhibition enzymatic assay structure-activity relationship comparative pharmacology

ELOVL6 Selectivity Against ELOVL3

ELOVL6-IN-2 exhibits a defined selectivity window against human ELOVL3, with an IC50 of 337 nM, yielding a selectivity ratio of 38-fold versus human ELOVL6 (IC50 = 8.9 nM) [1]. In contrast, ELOVL6-IN-4 shows no detectable inhibition of ELOVL3 (IC50 > 10 μM), while Compound-A exhibits weaker activity against ELOVL3 with a >30-fold selectivity margin [2][3]. The moderate ELOVL3 activity of ELOVL6-IN-2 is a critical experimental variable: ELOVL3 elongates saturated and monounsaturated C18-C22 fatty acids and shares overlapping substrate specificity with ELOVL6, making its inhibition potentially confounding in metabolic studies [1]. This defined selectivity window, rather than complete inactivity, may offer advantages in studies requiring balanced polypharmacology or where ELOVL3 co-inhibition is not a confounding factor.

target selectivity ELOVL family off-target profiling fatty acid elongase

Oral Efficacy in Mouse Models

ELOVL6-IN-2 demonstrates robust oral efficacy in mice at doses as low as 0.1 mg/kg, potently and dose-proportionally suppressing the hepatic fatty acid elongation index (ratio of C18 to C16 fatty acids) [1]. This low effective dose contrasts sharply with Compound-A, which requires a 100 mg/kg oral dose to achieve significant reduction in hepatic elongation index in mice—a 1,000-fold higher dose for comparable target engagement [2]. Furthermore, ELOVL6-IN-2 exhibits sustained plasma exposure and good liver penetrability, pharmacokinetic attributes that directly support its in vivo utility [1]. This favorable PK-PD relationship enables cost-effective animal studies with reduced compound consumption per experiment.

oral bioavailability in vivo pharmacology dose-response hepatic fatty acid metabolism

DMSO Solubility Profile

ELOVL6-IN-2 exhibits high solubility in DMSO, with verified values ranging from 90 mg/mL to 135 mg/mL (equivalent to ~155-233 mM), as documented across multiple independent supplier technical datasheets [1]. This solubility profile supports the preparation of concentrated stock solutions for in vitro assays without the need for sonication or heating in most cases. In contrast, Compound-A solubility is limited to 10 mM in DMSO, representing a >15-fold lower molar solubility . For researchers requiring high-concentration dosing for cellular or biochemical assays, ELOVL6-IN-2 offers significantly greater formulation flexibility and reduces the risk of solvent-induced cytotoxicity.

compound solubility DMSO solubility formulation in vitro assay development

Mouse ELOVL6 Inhibitory Potency

ELOVL6-IN-2 inhibits mouse ELOVL6 with an IC50 of 31-34 nM, demonstrating species-conserved potency that supports direct translation from in vitro mouse cellular models to in vivo murine pharmacology studies . This mouse potency is superior to ELOVL6-IN-4 (mouse IC50 = 94 nM), ELOVL6-IN-5 (mouse IC50 = 38 nM), and Compound-A (mouse IC50 = 350 nM) . The 31-34 nM value aligns closely with the human IC50 (8.9 nM), confirming that the compound is suitable for mouse models of metabolic disease—the predominant preclinical platform for obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) research.

species-specific activity mouse ELOVL6 translational pharmacology preclinical models

Selectivity Against ELOVL1, -2, and -5

ELOVL6-IN-2 demonstrates clean selectivity against other human ELOVL family members, with no detectable inhibition of ELOVL1, ELOVL2, and ELOVL5 at concentrations up to 10 μM [1][2]. This selectivity profile is comparable to ELOVL6-IN-4 and ELOVL6-IN-5, which also show negligible activity against these off-target elongases . Importantly, ELOVL1 elongates saturated C22-C26 very long-chain fatty acids for sphingolipid biosynthesis; ELOVL2 elongates C20-C22 polyunsaturated fatty acids; and ELOVL5 elongates C18-C20 monounsaturated and polyunsaturated fatty acids [1]. Inhibition of any of these enzymes would introduce confounding metabolic perturbations in studies of fatty acid metabolism. The >1,000-fold selectivity margin (10,000 nM vs 8.9 nM) confirms that ELOVL6-IN-2 functions as a clean ELOVL6 probe with minimal interference from related elongase family members.

selectivity profiling ELOVL1 ELOVL2 ELOVL5 off-target activity

ELOVL6-IN-2 Application Scenarios


Dose-Response & Target Engagement

ELOVL6-IN-2 is optimally suited for in vitro cellular assays requiring high-confidence dose-response curves at low compound concentrations. With a human ELOVL6 IC50 of 8.9 nM [1], researchers can achieve complete target inhibition at sub-micromolar concentrations, minimizing DMSO carryover (facilitated by 90-135 mg/mL DMSO solubility [2]) and reducing the risk of non-specific cellular toxicity. This compound is the preferred choice for studies where compound cost per assay is a procurement consideration and where high signal-to-noise ratio in enzymatic readouts is critical.

In Vivo NAFLD & Insulin Resistance Models

For chronic in vivo studies in mouse models of metabolic disease (e.g., diet-induced obesity, insulin resistance, NAFLD), ELOVL6-IN-2 provides a substantial procurement cost advantage due to its 0.1 mg/kg oral effective dose for hepatic elongation index suppression . Compared to Compound-A, which requires 100 mg/kg oral dosing for comparable PD effects [3], ELOVL6-IN-2 reduces compound mass requirements by ~1,000-fold per animal study, translating to significantly lower total compound procurement cost and simplified formulation logistics for multi-week dosing regimens.

Comparative ELOVL Family Selectivity Studies

ELOVL6-IN-2 is an ideal comparator compound in studies investigating the differential roles of ELOVL3 versus ELOVL6 in lipid metabolism. With a defined ELOVL3 IC50 of 337 nM (38-fold selectivity vs ELOVL6) [4], it occupies a unique middle ground between ELOVL6-IN-4 (ELOVL3 IC50 > 10 μM, no measurable activity) and non-selective pan-ELOVL inhibitors. This enables researchers to probe the functional consequences of partial ELOVL3 co-inhibition alongside potent ELOVL6 blockade, a pharmacological profile not achievable with alternative tool compounds.

Human-Mouse Translational Studies

For drug discovery programs that require seamless translation from mouse in vivo pharmacology to human target validation, ELOVL6-IN-2 offers a favorable species potency profile. The compound inhibits human ELOVL6 with an IC50 of 8.9 nM and mouse ELOVL6 with an IC50 of 31-34 nM [1]. This modest 3.5-3.8-fold species difference is smaller than that observed for ELOVL6-IN-4 (79 nM human vs 94 nM mouse, 1.2-fold) but with substantially higher absolute potency in both species, enabling confident extrapolation of murine PD findings to anticipated human target coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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